PF-04781340
Description
PF-04781340 (Compound 7) is a tetrasubstituted pyridine derivative belonging to the pyrido[3,4-d]azepine class, designed as a potent and selective agonist of the 5-HT2C receptor . It demonstrates high binding affinity (Ki = 3 nM) and functional potency (EC50 = 9 nM) at the 5-HT2C receptor, with selectivity over the 5-HT2B subtype, a critical feature to mitigate cardiovascular risks associated with 5-HT2B activation . Its pharmacokinetic profile includes low P-glycoprotein (P-gp) efflux (efflux ratio [ER] = 2.8), supporting central nervous system (CNS) penetration and oral bioavailability, as evidenced by preclinical in vivo studies .
Properties
CAS No. |
1648726-56-0 |
|---|---|
Molecular Formula |
C17H21N3 |
Molecular Weight |
267.37 |
IUPAC Name |
3-Benzyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepin-1-amine |
InChI |
InChI=1S/C17H21N3/c1-18-17-16-8-10-19-9-7-14(16)12-15(20-17)11-13-5-3-2-4-6-13/h2-6,12,19H,7-11H2,1H3,(H,18,20) |
InChI Key |
HFAURKSQTSLTBO-UHFFFAOYSA-N |
SMILES |
CNC1=NC(CC2=CC=CC=C2)=CC3=C1CCNCC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-04781340; PF 04781340; PF04781340; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues in the Pyrido[3,4-d]azepine Series
Pyrimidine Compound 6
- Receptor Activity : Like PF-04781340, this compound exhibits potent 5-HT2C agonism but lacks detailed selectivity data over 5-HT2B .
- CNS Penetration : Demonstrates a P-gp ER of 2.7, comparable to this compound (ER = 2.8), indicating similar blood-brain barrier permeability .
- Preclinical Utility : Achieved robust CNS exposure in animal models, validating the azepine scaffold’s suitability for CNS-targeted therapies .
Aminopyridine 13
- Structural Note: A byproduct formed during the ammonia cascade cyclization step in this compound’s synthesis.
Functional Comparators: 5-HT2C Antagonists
SB 242084 Hydrochloride
Loxapine
Cross-Class Comparisons: H3 Receptor Antagonists
Non-imidazole H3 Antagonists (e.g., Pyrrolidine Derivatives)
- Target Specificity : Act on histamine H3 receptors, unrelated to 5-HT2C, but share CNS penetrance goals .
- ADME Challenges : Variable lipophilicity impacts pharmacokinetics, unlike this compound’s optimized P-gp profile .
Data Tables
Table 1: Pharmacological and Pharmacokinetic Profiles
| Compound | Target/Mechanism | Ki/EC50 (nM) | Selectivity (5-HT2C vs. 5-HT2B) | P-gp ER | CNS Penetration |
|---|---|---|---|---|---|
| This compound | 5-HT2C agonist | 3 (Ki), 9 (EC50) | High selectivity | 2.8 | High |
| Pyrimidine Compound 6 | 5-HT2C agonist | Not reported | Not reported | 2.7 | High (preclinical) |
| SB 242084 | 5-HT2C antagonist | Potent (Ki unreported) | N/A | Not reported | High |
| Loxapine | 5-HT2/D4 antagonist | Strong affinity | Low selectivity for 5-HT2C | Not reported | Moderate |
Research Findings and Implications
- Selectivity Advantage: this compound’s 5-HT2C vs. 5-HT2B selectivity reduces off-target risks, a limitation in non-selective agonists like earlier azepines .
- P-gp Optimization : Its low ER (2.8) aligns with CNS drug criteria, outperforming compounds with ER >3 that face efflux-related bioavailability issues .
- Therapeutic Potential: Unlike antagonists (e.g., SB 242084), this compound’s agonist activity may address disorders like obesity or depression through 5-HT2C activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
